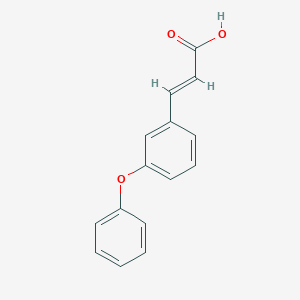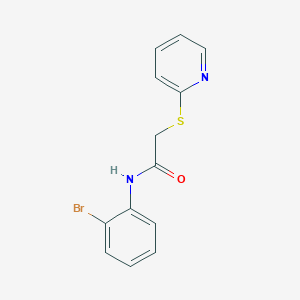![molecular formula C21H17Cl2NO5 B371373 2-[2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethoxy]ethyl 4-chlorobenzoate CAS No. 331462-33-0](/img/structure/B371373.png)
2-[2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethoxy]ethyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Pollutants and Health Effects
Endocrine Disruptors and Male Infertility
- Chemicals like Bisphenol A and certain phthalates act as endocrine disruptors, potentially affecting male fertility by inducing germ cell apoptosis. These compounds are found in plastics and may disrupt hormonal functions, impacting reproductive health (Lagos-Cabré & Moreno, 2012).
Environmental Contamination and Toxicity
- Di(2-ethylhexyl)phthalate (DEHP) is highlighted for its extensive use as a plasticizer and its subsequent release into the environment, posing risks due to its toxicity and potential to cause health issues such as liver damage and impacts on reproductive organs (Wams, 1987).
Chemical Behavior and Environmental Fate
Herbicide Sorption to Soil
- Studies on the sorption behavior of phenoxy herbicides like 2,4-D in soil suggest that organic matter and iron oxides play significant roles in their environmental fate. Understanding these interactions is crucial for predicting the mobility and persistence of such compounds in the environment (Werner, Garratt, & Pigott, 2012).
Antioxidant Properties of Chlorogenic Acid
- Chlorogenic Acid, a natural phenolic compound, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic roles in metabolic disorders. Its presence in coffee and tea highlights its significance as a dietary polyphenol with health benefits (Naveed et al., 2018).
Biodegradation and Environmental Remediation
Biodegradation of Environmental Contaminants
- The biodegradation of phthalate esters by bacteria is a critical process for the removal of these pollutants from the environment. Understanding the microbial pathways for degrading such compounds can inform strategies for mitigating their impact on ecosystems (Keyser, Pujar, Eaton, & Ribbons, 1976).
Propiedades
IUPAC Name |
2-[2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]ethoxy]ethyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO5/c22-14-7-5-13(6-8-14)21(27)29-12-11-28-10-9-24-18-17(23)19(25)15-3-1-2-4-16(15)20(18)26/h1-8,24H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGBHSDNNLVHDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCOCCOC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B371292.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B371296.png)

![N-(3-Chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371301.png)
![N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371302.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B371304.png)
![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione](/img/structure/B371305.png)

![4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate](/img/structure/B371312.png)

![4-{[4-(Octanoyloxy)phenyl]thio}phenyl octanoate](/img/structure/B371314.png)
